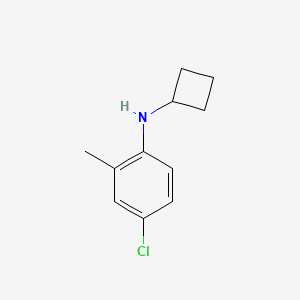
4-chloro-N-cyclobutyl-2-methylaniline
Vue d'ensemble
Description
“4-chloro-N-cyclobutyl-2-methylaniline” is a chemical compound with the CAS Number: 1249368-93-1 . Its IUPAC name is this compound . The InChI Code for this compound is 1S/C11H14ClN/c1-8-7-9 (12)5-6-11 (8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 195.69 . The InChI key for this compound is WZFSKIUJLWMVHY-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Chemical Studies
Synthetic Route Development
Gazvoda et al. (2018) describe a synthetic route from 4-chloro-2-methylaniline to a key compound used in the synthesis of the anti-HIV/AIDS drug efavirenz, highlighting the role of this compound in pharmaceutical synthesis (Gazvoda et al., 2018).
Vibrational Spectral Analysis
Arjunan and Mohan (2008) conducted Fourier transform infrared and FT-Raman spectral analysis of 4-chloro-2-methylaniline, providing insights into its molecular structure and properties (Arjunan & Mohan, 2008).
Metabolism in Biological Systems
Boeren et al. (1992) explored the rat liver microsomal metabolism of 4-chloro-2-methylaniline, revealing insights into its biological interactions and metabolic pathways (Boeren et al., 1992).
Chemical Reactions and Transformations
Chemical Reactions and Processes
The work of Ennis et al. (1999) on the synthesis of a biphenyl carboxylic acid derivative using 4-chloro-3-methylaniline demonstrates its utility in complex chemical processes (Ennis et al., 1999).
Electrochemical Sensor Development
Rahemi et al. (2015) developed an electrochemical sensor using 4-chloro-2-methylaniline for environmental monitoring, highlighting its application in analytical chemistry (Rahemi et al., 2015).
Molecular Structure and Spectroscopy
Molecular Structure Investigation
Karabacak et al. (2009) conducted an experimental and theoretical study on the molecular structure of 4-chloro-2-methylaniline, providing detailed insights into its molecular characteristics (Karabacak et al., 2009).
Dielectric Relaxation Study
Khameshara and Sisodia (1980) investigated the dielectric relaxation of 4-chloro-2-methylaniline in various solvents, contributing to the understanding of its physical properties (Khameshara & Sisodia, 1980).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-cyclobutyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-9(12)5-6-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFSKIUJLWMVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


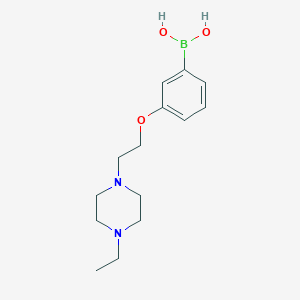
![2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1398954.png)
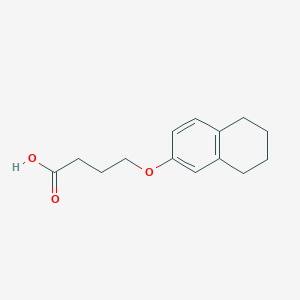


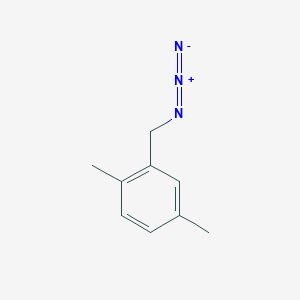
![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole](/img/structure/B1398961.png)
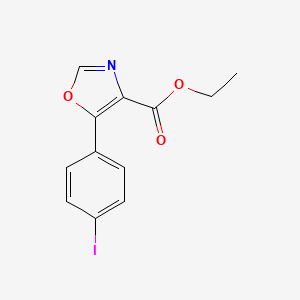
![1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1398964.png)
amine](/img/structure/B1398966.png)
amine](/img/structure/B1398967.png)


amine](/img/structure/B1398970.png)
